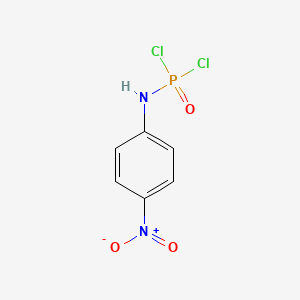

(4-Nitrophenyl)phosphoramidic dichloride

Description

General Context of Organophosphorus Chemistry in Academic Research

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and dynamic area of academic and industrial research. These compounds are integral to various scientific disciplines due to their diverse chemical properties and biological activities. In academia, organophosphorus compounds are explored for their potential in medicinal chemistry, materials science, and as catalysts in organic synthesis. Their applications range from the development of novel pharmaceuticals and flame retardants to their use as ligands in catalysis. The unique ability of phosphorus to exist in various oxidation states and coordination geometries allows for the synthesis of a wide array of molecules with tailored functionalities.

Overview of Phosphoramidic Dichlorides as Key Intermediates and Reagents

Within the extensive family of organophosphorus compounds, phosphoramidic dichlorides represent a class of highly reactive and versatile synthetic intermediates. ontosight.ai Their general structure features a phosphorus atom double-bonded to an oxygen atom, single-bonded to a nitrogen atom, and also bonded to two chlorine atoms. This arrangement of atoms makes the phosphorus center highly electrophilic and susceptible to nucleophilic attack, rendering these compounds valuable reagents for the synthesis of more complex molecules. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, such as alcohols, phenols, and amines, to afford a diverse range of phosphoramidate (B1195095) derivatives. This reactivity is harnessed in the academic pursuit of novel compounds with potential biological or material applications.

Specific Academic Relevance of (4-Nitrophenyl)phosphoramidic dichloride within Phosphoramidic Dichloride Chemistry

This compound (CAS No. 51250-39-6) is a specific member of the phosphoramidic dichloride family. chemicalbook.com Its academic relevance is primarily derived from its potential as a building block in the synthesis of various organophosphorus compounds. The presence of the 4-nitrophenyl group is of particular interest as it can influence the reactivity of the phosphoramidic dichloride moiety and can be chemically modified in subsequent synthetic steps. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization. While extensive research specifically dedicated to this compound is not widely available in the public domain, its structural features suggest its utility in the synthesis of targeted molecules in academic research, particularly in the creation of libraries of compounds for biological screening.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 51250-39-6 |

| Molecular Formula | C6H5Cl2N2O3P |

| Molecular Weight | 255.00 g/mol |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in readily available literature. However, a general and well-established method for the preparation of N-aryl phosphoramidic dichlorides involves the reaction of an arylamine with phosphorus oxychloride. prepchem.com In the case of this compound, the likely synthetic route would involve the reaction of 4-nitroaniline (B120555) with phosphorus oxychloride, as depicted in the following reaction scheme:

Reaction Scheme:

O2N−C6H4−NH2 + POCl3 → O2N−C6H4−NH−P(O)Cl2 + HCl

This reaction is typically carried out in an inert solvent and may be facilitated by the presence of a base to scavenge the hydrogen chloride byproduct. The precise reaction conditions, such as temperature and reaction time, would need to be optimized to achieve a good yield and purity of the desired product.

Reactivity and Potential Applications in Academic Research

The reactivity of this compound is dominated by the electrophilic nature of the phosphorus atom. The two chlorine atoms are good leaving groups and can be readily displaced by nucleophiles. This allows for the synthesis of a variety of derivatives.

Nucleophilic Substitution Reactions

This compound is expected to react with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. These reactions would lead to the formation of the corresponding phosphoramidate esters, amides, and thioesters. The presence of the electron-withdrawing nitro group on the phenyl ring may influence the rate and regioselectivity of these reactions.

Potential as a Precursor to Biologically Active Molecules

Phosphoramidate derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. nih.gov They are often investigated as prodrugs of phosphonates, which can have improved cell permeability and bioavailability. The this compound core could be used to synthesize a library of phosphoramidate derivatives for screening against various biological targets, such as enzymes and receptors.

Utility in Materials Science

The reactivity of this compound also suggests its potential use in materials science. For example, it could be used to modify the surface of polymers or other materials to introduce phosphorus-containing functional groups. These modifications could impart properties such as flame retardancy or improved adhesion.

Structure

3D Structure

Properties

CAS No. |

51250-39-6 |

|---|---|

Molecular Formula |

C6H5Cl2N2O3P |

Molecular Weight |

254.99 g/mol |

IUPAC Name |

N-dichlorophosphoryl-4-nitroaniline |

InChI |

InChI=1S/C6H5Cl2N2O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H,9,13) |

InChI Key |

WDBCWNNBYQDPNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NP(=O)(Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitrophenyl Phosphoramidic Dichloride

Established Chemical Synthesis Pathways

The traditional synthesis of (4-Nitrophenyl)phosphoramidic dichloride primarily relies on the reaction of a substituted aniline with a phosphorus oxychloride precursor. This method is a well-established route for the formation of N-arylphosphoramidic dichlorides.

Preparation from Substituted Anilines and Phosphorus Oxychloride Precursors

The most common and direct method for the synthesis of this compound involves the reaction of 4-nitroaniline (B120555) with phosphorus oxychloride (POCl₃). This reaction is a classical example of nucleophilic substitution at the phosphorus center, where the amino group of the 4-nitroaniline attacks the electrophilic phosphorus atom of phosphorus oxychloride.

O₂NC₆H₄NH₂ + POCl₃ → O₂NC₆H₄NHP(O)Cl₂ + HCl

In this reaction, one of the chlorine atoms on the phosphorus oxychloride is displaced by the 4-nitroaniline group, leading to the formation of the desired phosphoramidic dichloride and hydrogen chloride as a byproduct. The reaction is typically carried out in an inert solvent to facilitate the reaction and control the temperature. A base is often added to the reaction mixture to neutralize the hydrogen chloride that is formed, which drives the reaction to completion.

While specific data for the synthesis of this compound is not widely available in public literature, the general conditions for the synthesis of N-arylphosphoramidic dichlorides can be inferred.

Table 1: General Reaction Parameters for the Synthesis of N-Arylphosphoramidic Dichlorides

| Parameter | Typical Conditions |

| Reactants | Substituted Aniline, Phosphorus Oxychloride |

| Solvent | Dichloromethane, Chloroform, Toluene |

| Base | Triethylamine (B128534), Pyridine |

| Temperature | 0°C to reflux |

| Reaction Time | 1-24 hours |

This table presents generalized conditions and may require optimization for the specific synthesis of this compound.

Investigation of Reaction Conditions and Optimization Strategies

The optimization of the synthesis of this compound would involve a systematic investigation of various reaction parameters to maximize the yield and purity of the product. Key areas for optimization would include:

Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction rate and the solubility of the reactants and products. A range of aprotic solvents, from nonpolar (e.g., hexane) to polar (e.g., acetonitrile), could be screened to find the optimal medium.

Temperature Control: The reaction temperature can affect the rate of reaction and the formation of byproducts. Lower temperatures may favor cleaner reactions but could be slow, while higher temperatures can accelerate the reaction but may lead to decomposition or side reactions.

Stoichiometry of Reactants: The molar ratio of 4-nitroaniline to phosphorus oxychloride is a critical parameter. An excess of either reactant could lead to the formation of undesired byproducts.

Order of Addition: The sequence in which the reactants and base are added to the reaction vessel can also influence the outcome of the synthesis.

A thorough optimization study would involve a Design of Experiments (DoE) approach to systematically vary these parameters and identify the conditions that provide the highest yield of this compound with the highest purity.

Advanced and Emerging Synthetic Approaches Relevant to Phosphoramidic Dichlorides

Modern synthetic chemistry offers several advanced methodologies that could be applied to the synthesis of phosphoramidic dichlorides, including electrochemical methods, asymmetric synthesis, and aryne-based reactions. These approaches offer potential advantages in terms of efficiency, selectivity, and environmental impact.

Electrochemical Synthesis for Organophosphorus Compounds

Electrochemical synthesis is emerging as a powerful and green tool for the formation of various chemical bonds, including the P-N bond in phosphoramidates. nih.gov This technique utilizes an electric current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste.

The electrochemical synthesis of phosphoramidates typically involves the oxidative coupling of an amine and a phosphorus compound. nih.gov For the synthesis of a compound like this compound, a potential electrochemical approach could involve the anodic oxidation of 4-nitroaniline in the presence of a suitable phosphorus(III) precursor. The electrochemically generated reactive nitrogen species could then react with the phosphorus compound to form the desired P-N bond.

Table 2: Key Features of Electrochemical Synthesis of Phosphoramidates

| Feature | Description |

| Methodology | Anodic oxidation of amines and coupling with phosphorus compounds. |

| Advantages | Mild reaction conditions, high atom economy, reduced use of reagents. |

| Challenges | Electrode material selection, optimization of electrolyte and current density. |

| Potential Application | Direct synthesis of this compound from 4-nitroaniline and a P(III) chloride source. |

This table provides a conceptual overview of the application of electrochemical methods to the synthesis of the target compound.

Asymmetric Synthesis Techniques

Asymmetric synthesis has become a cornerstone of modern organic chemistry, enabling the preparation of chiral molecules with a high degree of stereocontrol. In the context of phosphoramidic dichlorides, if the nitrogen atom were to bear two different substituents, the phosphorus atom would become a stereocenter. Asymmetric synthesis techniques could then be employed to prepare enantiomerically enriched P-chiral phosphoramidic dichlorides.

Several strategies have been developed for the asymmetric synthesis of P-stereogenic compounds. nih.govmdpi.comresearchgate.net These include the use of chiral auxiliaries, chiral catalysts, and kinetic resolution. For instance, a chiral alcohol could be used to transiently form a chiral phosphite, which would then react with 4-nitroaniline with facial selectivity, followed by conversion to the dichloride. Alternatively, a chiral catalyst could be used to control the stereoselective addition of 4-nitroaniline to a prochiral phosphorus precursor. nih.gov

Aryne-Based Methodologies in Organophosphorus Compound Synthesis

Aryne chemistry has witnessed a resurgence in recent years as a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. nih.gov Arynes are highly reactive intermediates that can undergo a variety of transformations, including insertion reactions.

The synthesis of N-aryl phosphoramidic compounds could potentially be achieved through the reaction of an aryne with a suitable aminophosphorus precursor. For the synthesis of this compound, this might involve the generation of 4-nitrobenzyne, which could then be trapped with a reagent containing a P(O)Cl₂NH₂ moiety. However, the generation and trapping of such highly reactive intermediates would require careful control of reaction conditions. A more plausible approach might involve the insertion of an aryne into a P-N bond of a pre-formed phosphoramidous dichloride, followed by oxidation. nih.gov While direct applications to phosphoramidic dichlorides are not yet prevalent, the versatility of aryne chemistry suggests its potential for developing novel synthetic routes to these compounds.

Mechanistic Studies of Formation Reactions

The formation of this compound is most commonly achieved through the reaction of 4-nitroaniline with phosphorus oxychloride (POCl₃). While specific, in-depth kinetic and computational studies exclusively focused on this particular reaction are not extensively documented in publicly available literature, the mechanism can be understood by examining the well-established principles of nucleophilic substitution at a phosphorus(V) center. The reaction is analogous to the formation of other N-arylphosphoramidic dichlorides.

O₂N-C₆H₄-NH₂ + POCl₃ → O₂N-C₆H₄-NH-P(O)Cl₂ + HCl

The reaction mechanism proceeds through a nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of a molecule of hydrogen chloride. A base, such as triethylamine or pyridine, is often employed to neutralize the HCl byproduct, thereby driving the reaction to completion.

Proposed Reaction Mechanism:

The formation of this compound is believed to proceed via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 4-nitroaniline's amino group on the phosphorus atom of phosphorus oxychloride. This forms a pentacoordinate intermediate. The lone pair of electrons on the nitrogen atom acts as the nucleophile, and the phosphorus atom, being bonded to three electronegative chlorine atoms and one oxygen atom, is highly electrophilic.

Step 2: Elimination of Hydrogen Chloride

The pentacoordinate intermediate is unstable and collapses to form the final product. A chloride ion is expelled, and a proton is removed from the nitrogen atom, leading to the formation of this compound and hydrogen chloride. If a base is present, it will facilitate the deprotonation of the nitrogen atom.

Influence of the Nitro Group:

The presence of the electron-withdrawing nitro group (-NO₂) at the para position of the aniline ring has a significant impact on the reaction mechanism.

Decreased Nucleophilicity: The nitro group deactivates the aromatic ring and reduces the electron density on the nitrogen atom of the amino group through its strong negative inductive (-I) and resonance (-M) effects. This decrease in electron density makes 4-nitroaniline a weaker nucleophile compared to aniline. Consequently, the reaction of 4-nitroaniline with phosphorus oxychloride may require more forcing conditions, such as higher temperatures or the use of a catalyst or a stronger base, to proceed at a reasonable rate.

Stabilization of the Intermediate: While the initial nucleophilic attack is disfavored due to the reduced nucleophilicity of the amine, the resulting intermediate may be somewhat stabilized by the electron-withdrawing nature of the 4-nitrophenyl group.

Kinetic Considerations:

Although specific kinetic data for this reaction is scarce, it is expected that the reaction would follow second-order kinetics, being first order in both 4-nitroaniline and phosphorus oxychloride. The rate-determining step is likely the initial nucleophilic attack of the weakly nucleophilic 4-nitroaniline on the phosphorus center.

The table below summarizes the key mechanistic steps and influencing factors in the formation of this compound.

| Step | Description | Key Intermediates/Transition States | Influencing Factors |

| 1 | Nucleophilic attack of the amino group of 4-nitroaniline on the phosphorus atom of POCl₃. | Pentacoordinate phosphorus intermediate. | - Nucleophilicity of the amine (reduced by the -NO₂ group).- Electrophilicity of the phosphorus atom.- Solvent polarity. |

| 2 | Elimination of a proton from the nitrogen and a chloride ion from the phosphorus. | Transition state involving the departure of HCl. | - Presence and strength of a base to accept the proton.- Stability of the chloride leaving group. |

Table 1: Mechanistic Steps and Influencing Factors

Reactivity and Fundamental Reaction Mechanisms of 4 Nitrophenyl Phosphoramidic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetrahedral phosphorus center is the most characteristic reaction of (4-Nitrophenyl)phosphoramidic dichloride. These reactions are fundamental to its role as a phosphorylating agent and involve the displacement of one or both of its chlorine atoms by a wide range of nucleophiles. The mechanisms of these substitutions can be complex, generally proceeding through either a concerted, SN2-type pathway or a stepwise addition-elimination pathway. researchgate.netsapub.org

The primary pathway for the reaction of this compound involves the sequential displacement of its two chloride ions. ontosight.ai Chloride is a good leaving group, facilitating nucleophilic attack at the phosphorus center. The reaction can be controlled stoichiometrically to achieve either mono- or di-substitution.

Monosubstitution: The attack by one equivalent of a nucleophile (Nu:) results in the displacement of the first chloride ion, forming a monosubstituted intermediate. This step is generally rapid due to the high electrophilicity of the phosphorus atom.

Reaction: O₂NC₆H₄NHP(O)Cl₂ + NuH → O₂NC₆H₄NHP(O)Cl(Nu) + HCl

Disubstitution: A second equivalent of the nucleophile (or a different nucleophile) can then displace the remaining chloride ion. The reactivity of the second P-Cl bond is generally lower than the first due to the replacement of a strongly electron-withdrawing chlorine atom with a typically less withdrawing nucleophilic group.

Reaction: O₂NC₆H₄NHP(O)Cl(Nu) + Nu'H → O₂NC₆H₄NHP(O)(Nu)(Nu') + HCl

The reaction mechanism is typically associative, where the nucleophile adds to the phosphorus center to form a transient pentacoordinate trigonal bipyramidal (TBP-5C) intermediate or transition state. sapub.orgmdpi.com This intermediate then collapses by expelling a chloride ion to yield the substituted product. researchgate.netresearchgate.net

The kinetics of nucleophilic substitution in this compound are significantly influenced by several factors. While specific kinetic data for this compound is not extensively documented, the principles of physical organic chemistry allow for a qualitative understanding.

The rate of reaction is highly dependent on the electronic properties of the substituents on the phosphorus atom. The 4-nitrophenylamino group plays a crucial role; its strong electron-withdrawing nature makes the phosphorus atom more electron-deficient and thus more susceptible to nucleophilic attack, leading to a faster reaction rate compared to analogues with electron-donating groups.

The following table summarizes the expected influence of various factors on the reaction kinetics:

| Factor | Effect on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles (e.g., primary amines, alkoxides) increase the rate. | A more potent nucleophile can more effectively attack the electrophilic phosphorus center, lowering the activation energy of the reaction. sapub.org |

| Solvent Polarity | Polar solvents can stabilize charged intermediates or transition states, often accelerating the reaction. | Solvation of the leaving chloride ion and stabilization of any charge buildup in the transition state facilitates the substitution process. |

| Steric Hindrance | Bulky nucleophiles or substituents near the reaction center decrease the rate. | Steric crowding can hinder the approach of the nucleophile to the phosphorus atom, raising the energy of the transition state. |

| Temperature | Increasing the temperature increases the rate. | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. |

Thermodynamically, the reactions are generally favorable, driven by the formation of a stable phosphoryl (P=O) bond and the departure of the stable chloride anion.

Nucleophilic substitution at a chiral tetracoordinate phosphorus center can proceed with either inversion or retention of configuration. researchgate.net Although this compound itself is achiral, its monosubstituted derivatives, O₂NC₆H₄NHP(O)Cl(Nu), are chiral if the nucleophilic group (Nu) is different from the other substituents. The stereochemical outcome of the subsequent substitution of the second chlorine atom is of significant interest.

The stereochemistry is dictated by the reaction mechanism:

Concerted SN2(P) Mechanism: This pathway involves a backside attack by the nucleophile, proceeding through a single trigonal bipyramidal transition state. This mechanism typically results in a complete inversion of the configuration at the phosphorus center, analogous to the Walden inversion at a carbon center. mdpi.commdpi.com

Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a relatively stable pentacoordinate intermediate. researchgate.netresearchgate.net This intermediate can undergo a process called pseudorotation, where ligands exchange positions. The stereochemical outcome—retention, inversion, or a mix of both—depends on the relative rates of nucleophile attack, pseudorotation, and leaving group departure. sdstate.edu Generally, if the leaving group is apical and the incoming nucleophile is equatorial in the intermediate, inversion is favored. Retention is often favored by leaving groups with high basicity. sdstate.edu

For highly reactive phosphorus dichlorides like the title compound, with good leaving groups (Cl⁻), the reaction with most nucleophiles is expected to proceed with a high degree of inversion of configuration. mdpi.com

Role as a Phosphorylating Reagent and Phosphoryl Transfer Mechanisms

This compound is an effective phosphorylating agent, used to introduce the (4-nitrophenyl)aminophosphoryl group [O₂NC₆H₄NHP(O)] onto various substrates. chemimpex.com Phosphoryl transfer is a fundamental reaction in chemistry and biology, and understanding its mechanism is crucial. nih.govresearchgate.netnih.gov The transfer can proceed through a spectrum of transition states, ranging from associative (bond formation ahead of bond breaking) to dissociative (bond breaking ahead of bond formation). nih.govacs.org

Given the structure of this compound, its reactions typically follow an associative pathway, involving the formation of a pentacoordinate intermediate or a concerted SN2-like transition state. researchgate.netacs.org A purely dissociative mechanism, which would involve the formation of a highly unstable metaphosphate-like intermediate [(O₂NC₆H₄N)PO₂], is considered unlikely.

The high reactivity of the P-Cl bonds in this compound allows for efficient reactions with a variety of nucleophiles to synthesize a range of phosphorylated compounds, including phosphoramidic esters and phosphordiamidates. wikipedia.orgresearchgate.net

Reaction with Alcohols: Alcohols (R-OH) react to displace the chlorine atoms, forming phosphoramidic esters. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

O₂NC₆H₄NHP(O)Cl₂ + 2 R-OH → O₂NC₆H₄NHP(O)(OR)₂ + 2 HCl

Reaction with Amines: Primary or secondary amines (R₂NH) react to form phosphordiamidates. These reactions are typically rapid and form stable P-N bonds. libretexts.org

O₂NC₆H₄NHP(O)Cl₂ + 2 R₂NH → O₂NC₆H₄NHP(O)(NR₂)₂ + 2 R₂NH₂⁺Cl⁻

The following table summarizes the products obtained from reactions with various nucleophiles:

| Nucleophile Type | Example | Product Class | General Structure of Product |

| Alcohol | R-OH | Phosphoramidic diester | O₂NC₆H₄NHP(O)(OR)₂ |

| Phenol | Ar-OH | Phosphoramidic diaryl ester | O₂NC₆H₄NHP(O)(OAr)₂ |

| Primary Amine | R-NH₂ | N,N'-disubstituted Phosphordiamidate | O₂NC₆H₄NHP(O)(NHR)₂ |

| Secondary Amine | R₂NH | N,N,N',N'-tetrasubstituted Phosphordiamidate | O₂NC₆H₄NHP(O)(NR₂)₂ |

| Thiol | R-SH | Phosphoramidothioic ester | O₂NC₆H₄NHP(O)(SR)₂ |

While compounds containing a 4-nitrophenyl ester group are often used as mechanistic probes where the release of the yellow 4-nitrophenolate (B89219) anion can be monitored spectrophotometrically, the role of this compound as a probe is different. researchgate.net In this molecule, the 4-nitrophenylamino moiety is not the leaving group. Instead, the entire molecule serves as a mechanistic tool to investigate phosphoryl transfer reactions under conditions of high electrophilicity at the phosphorus center.

The strong electron-withdrawing effect of the 4-nitrophenylamino group provides a tool to study:

Electronic Sensitivity: By comparing the reaction rates of this compound with other N-aryl phosphoramidic dichlorides bearing different substituents (e.g., methoxy, methyl, hydrogen), one could construct a Hammett plot. The resulting ρ (rho) value would quantify the sensitivity of the reaction to the electronic effects of the N-aryl substituent, providing insight into the charge development at the phosphorus center in the transition state.

Brønsted Analysis: Studying the reaction rates with a series of nucleophiles of varying basicity (pKa) allows for a Brønsted-type analysis. The slope of the plot (βnuc) indicates the degree of bond formation between the nucleophile and the phosphorus atom in the transition state. sapub.org

Therefore, this compound acts as a probe by providing a highly activated system to explore the fundamental principles and transition state structures of phosphoryl transfer reactions. researchgate.net

Formation of Diverse Phosphorus-Heteroatom Bonds

This compound serves as a versatile precursor for the synthesis of a wide array of organophosphorus compounds, facilitated by the high reactivity of its two phosphorus-chlorine (P-Cl) bonds. These bonds are susceptible to nucleophilic attack by various heteroatom nucleophiles, enabling the formation of new phosphorus-nitrogen (P-N), phosphorus-oxygen (P-O), and phosphorus-fluorine (P-F) bonds. The electron-withdrawing nature of the 4-nitrophenyl group further enhances the electrophilicity of the phosphorus center, promoting these substitution reactions.

P-N Bond Formation (e.g., Phosphoramidate (B1195095) and Phosphoric Triamide Synthesis)

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, or secondary amines, is a fundamental method for constructing P-N bonds. This process typically proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic phosphorus center, leading to the displacement of a chloride ion. The reaction can be controlled to achieve either monosubstitution or disubstitution of the chlorine atoms.

The synthesis of phosphoric triamides is a key application of this reactivity. For instance, the reaction of an N-aryl phosphoramidic dichloride with an excess of an amine leads to the formation of N-aryl phosphoric triamides. researchgate.netrsc.org The reaction of this compound with two equivalents of an amine, or an excess of ammonia, results in the substitution of both chlorine atoms, yielding the corresponding phosphoric triamide. rsc.org These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of the reacting amine, to neutralize the hydrogen chloride (HCl) byproduct. google.com

The synthesis of N-(2-nitrophenyl)phosphoric triamide (2-NPT), a compound with a similar structure, illustrates this process. It is synthesized from N-(2-nitrophenyl)phosphoramidic dichloride, which is subsequently reacted with ammonia to replace the two chlorine atoms with amino groups. rsc.org Similarly, the reaction of N-2,4-dichlorobenzoyl phosphoramidic dichloride with various cyclic aliphatic amines produces a range of N-benzoyl phosphoric triamides. researchgate.net These examples demonstrate the general utility of phosphoramidic dichlorides as building blocks for complex phosphoramidates and phosphoric triamides. nih.gov

| Reactant A | Reactant B | Product(s) | Reaction Type |

| This compound | Ammonia (excess) | N-(4-nitrophenyl)phosphoric triamide, Ammonium chloride | P-N Bond Formation |

| This compound | Primary/Secondary Amine (2 eq.) | N,N'-disubstituted-N''-(4-nitrophenyl)phosphoric triamide, Amine hydrochloride | P-N Bond Formation |

P-O Bond Formation (e.g., Phosphoric Ester Synthesis)

P-O bonds can be readily formed by reacting this compound with oxygen nucleophiles like alcohols or phenols. This reaction is analogous to the well-established use of phosphorodichloridates in the synthesis of phosphate (B84403) esters. wikipedia.org The reactivity of the P-Cl bonds allows for the stepwise or simultaneous substitution by alkoxy or aryloxy groups.

While specific literature on the reaction of this compound with alcohols is sparse, the reactivity of the closely related compound, 4-nitrophenyl phosphorodichloridate, provides a clear model for this transformation. nih.gov 4-Nitrophenyl phosphorodichloridate reacts with alcohols or phenols, typically in the presence of a base like triethylamine or pyridine, to yield the corresponding phosphotriesters. This reaction proceeds through a nucleophilic attack of the hydroxyl group on the phosphorus atom, displacing the chloride ions.

By analogy, the reaction of this compound with one equivalent of an alcohol (ROH) would yield a phosphoramidochloridate ester, while reaction with two equivalents would lead to a phosphoramidate diester. The choice of reaction conditions, such as stoichiometry and temperature, can be used to control the degree of substitution. The resulting phosphoramidate esters are an important class of compounds with various applications.

| Reactant A | Reactant B | Product(s) | Reaction Type |

| This compound | Alcohol/Phenol (1 eq.) | Alkyl/Aryl (4-nitrophenyl)phosphoramidochloridate, HCl | P-O Bond Formation |

| This compound | Alcohol/Phenol (2 eq.) | Dialkyl/Diaryl (4-nitrophenyl)phosphoramidate, HCl | P-O Bond Formation |

P-F Bond Formation (e.g., Phosphoramidic Difluorides and Phosphoramidofluoridates via Halogen Exchange)

The synthesis of phosphoramidic difluorides from this compound can be achieved through a halogen exchange reaction, often referred to as a Finkelstein-type reaction adapted for phosphorus halides. This transformation involves the substitution of the chlorine atoms with fluorine atoms by treating the dichloride with a suitable fluoride (B91410) source.

Common fluorinating agents for this type of reaction include alkali metal fluorides such as sodium fluoride (NaF) or potassium fluoride (KF), often used in polar, aprotic solvents. The reaction drives towards the formation of the more thermodynamically stable P-F bond. The resulting (4-nitrophenyl)phosphoramidic difluoride is a key intermediate for further synthetic transformations.

A documented protocol for the synthesis of phosphoramidic difluorides involves a fluoride-chloride halogen exchange on the corresponding phosphoramidic dichloride. The resulting phosphoramidic difluorides are valuable reagents themselves, for example, in the Phosphorus-Fluoride Exchange (PFEx) click chemistry reaction. In this subsequent reaction, the highly reactive P-F bonds of the phosphoramidic difluoride can be selectively exchanged with alcohol or amine nucleophiles under catalytic conditions to yield phosphoramidofluoridates or other substituted phosphoramidates. For instance, the reaction of a phosphoramidic difluoride with one equivalent of an alcohol yields a phosphoramidofluoridate, demonstrating a sequential P-F and then P-O bond formation.

| Reactant A | Fluorinating Agent | Product | Reaction Type |

| This compound | Sodium Fluoride (NaF) or other fluoride source | (4-Nitrophenyl)phosphoramidic difluoride, Sodium Chloride (NaCl) | Halogen Exchange (P-F Bond Formation) |

| (4-Nitrophenyl)phosphoramidic difluoride | Alcohol (ROH) | Alkyl (4-nitrophenyl)phosphoramidofluoridate, HF | Nucleophilic Substitution (P-O Bond Formation) |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized compounds. For (4-Nitrophenyl)phosphoramidic dichloride, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive dataset to verify its identity and purity.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the proton attached to the nitrogen atom (N-H). The aromatic protons typically appear as a set of doublets due to ortho- and meta-coupling, characteristic of a para-substituted benzene ring. The N-H proton signal would likely be a broad singlet, with its chemical shift influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Signals corresponding to the aromatic carbons of the 4-nitrophenyl ring would be observed, with their chemical shifts influenced by the electron-withdrawing nitro group and the phosphoramidic dichloride moiety.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single resonance would confirm the presence of one phosphorus environment. The chemical shift of this signal is indicative of the oxidation state and coordination environment of the phosphorus atom. For derivatives of N-4-nitrophenyl phosphoramidic dichloride, such as N-4-nitrophenyl-N',N''-disubstituted phosphoric triamides, ³¹P chemical shifts have been observed in the range of -1.51 ppm to 14.22 ppm um.ac.ir. The specific value for the dichloride compound itself would be a key identifier.

While this compound is a known precursor for various phosphoramidates, detailed, specific NMR data for the dichloride itself is not extensively reported in the available literature, which tends to focus on the characterization of its reaction products um.ac.irresearchgate.net.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | Data not available | Doublet of doublets | Data not available |

| ¹H (N-H) | Data not available | Singlet (broad) | Data not available |

| ¹³C (Aromatic) | Data not available | - | Data not available |

| ³¹P | Within range of -1.51 to 14.22 um.ac.ir | Singlet | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, P=O, P-Cl, and NO₂ groups.

Key expected vibrational frequencies include:

N-H stretching: A peak in the region of 3100-3300 cm⁻¹.

P=O stretching: A strong absorption band typically found between 1250-1300 cm⁻¹.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.

NO₂ stretching: Two distinct bands, one for asymmetric stretching (around 1500-1550 cm⁻¹) and one for symmetric stretching (around 1330-1370 cm⁻¹).

P-Cl stretching: Absorptions in the lower frequency region, typically between 450-600 cm⁻¹.

These characteristic peaks would collectively provide strong evidence for the presence of the key functional moieties within the molecule.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 |

| P=O | Stretching | 1250 - 1300 |

| NO₂ | Asymmetric Stretching | 1500 - 1550 |

| NO₂ | Symmetric Stretching | 1330 - 1370 |

| P-Cl | Stretching | 450 - 600 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner upon ionization. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms, as well as bond lengths and angles.

While the crystal structures of several derivatives of this compound have been determined, specific crystallographic data for the parent dichloride compound is not readily found in the literature um.ac.ir. A successful crystallographic analysis would provide:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry. For example, analysis of derivatives shows that the phosphorus atom is typically in a slightly distorted tetrahedral configuration um.ac.ir.

Intermolecular Interactions: Information on how molecules are packed in the crystal lattice, including potential hydrogen bonding involving the N-H group and the phosphoryl oxygen (P=O).

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c; Å) | Data not available |

| Unit Cell Angles (α, β, γ; °) | Data not available |

| Selected Bond Lengths (Å) | Data not available |

| Selected Bond Angles (°) | Data not available |

Synthesis and Academic Applications of Derivatives

Synthesis and Structural Features of Phosphoramidate (B1195095) Derivatives

Phosphoramidates are a class of organophosphorus compounds characterized by a covalent bond between a phosphorus (V) atom and a nitrogen atom. The synthesis of these derivatives often starts from phosphorus oxychloride or related dichloridates, such as 4-nitrophenyl phosphorodichloridate.

Phosphoramidic Esters and Diesters

Phosphoramidic esters and diesters can be synthesized from (4-Nitrophenyl)phosphoramidic dichloride by reacting it with alcohols or phenols. The reaction proceeds through the nucleophilic substitution of the chlorine atoms.

For instance, the synthesis of p-nitrophenyl esters of the 5'- and 3'-phosphates of 2',3'-secouridine has been described. These compounds, which are diastereoisomers, were prepared to study their affinity for phosphodiesterases. Another approach involves the reaction of p-nitrophenol with dialkyl chlorophosphate in the presence of a base to yield O,O-dialkyl p-nitrophenyl phosphate (B84403). This can be followed by dealkylation and hydrolysis to produce p-nitrophenylphosphoric acid.

4-Nitrophenyl (PNP) activated esters are considered superior for the acylation of biomolecules compared to their 2,3,5,6-tetrafluorophenyl (TFP) counterparts. PNP esters of [¹⁸F]fluorobenzoate and [¹⁸F]fluoronicotinate have been successfully formed under direct radiofluorination conditions, showing favorable stability and acylation kinetics.

Table 1: Comparison of PNP and TFP Activated Esters for Radiofluorination

| Feature | 4-Nitrophenyl (PNP) Esters | 2,3,5,6-Tetrafluorophenyl (TFP) Esters |

|---|---|---|

| Synthesis Yield | Very high yield, readily recrystallized. | Lower crystallinity, less convenient to handle. |

| Stability | More stable under direct radiofluorination conditions. | Less tolerable of direct radiofluorination conditions. |

| Acylation Behavior | Favorable acylation kinetics. | Less effective at acylation. |

| Handling | Crystalline and easy to handle. | Sensitive to hydrolysis, requiring careful handling. |

Phosphoric Triamides

Phosphoric triamides, which contain three nitrogen atoms bonded to a central phosphoryl group (O=P(NR₂)₃), can be synthesized from the corresponding phosphoramidic dichloride. The reaction of N-2,4-dichlorobenzoyl phosphoramidic dichloride with various cyclic aliphatic amines yields new phosphoric triamides.

The structural characterization of these compounds is often performed using IR spectroscopy, ¹H, ¹³C, and ³¹P NMR

Development of Hybrid Materials and Nanocomposites Utilizing Phosphoramidic Structures

Surface Modification of Inorganic Nanoparticles (e.g., Fe₃O₄ NPs)

The functionalization of inorganic nanoparticles is crucial for their application in fields ranging from biomedicine to catalysis, as it enhances their stability, dispersibility, and biocompatibility. Phosphonate and phosphoramidate derivatives are effective anchoring groups for modifying the surface of metal oxide nanoparticles like magnetite (Fe₃O₄). These groups can form strong P–O–Fe bonds with the nanoparticle surface.

While direct studies detailing the use of this compound for Fe₃O₄ functionalization are not extensively documented in publicly available literature, the synthesis of phosphoramidate-functionalized nanoparticles is an active area of research. A general approach involves a multi-step synthesis where a precursor, similar in reactivity to this compound, is first reacted with a bifunctional linker molecule. This linker typically contains an amine group to react with the P-Cl bond of the phosphoramidic dichloride and another functional group, such as a silane, which can then be used to anchor the entire molecule to the nanoparticle surface.

For instance, silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) can be functionalized with amino groups using agents like (3-aminopropyl)triethoxysilane. These amino groups can then serve as reaction sites for phosphoramidic dichlorides. The reaction would lead to the covalent attachment of the phosphoramidate moiety to the nanoparticle surface. The 4-nitrophenyl group in such a derivative could then be further modified, for example, by reduction to an amino group, providing a new site for attaching other molecules of interest, such as drugs or targeting ligands.

The successful functionalization of these nanoparticles is typically confirmed through various characterization techniques.

| Characterization Technique | Information Obtained |

|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of specific functional groups (e.g., P=O, P-N, Si-O-Si) on the nanoparticle surface. |

| X-ray Diffraction (XRD) | Verifies the crystalline structure of the Fe₃O₄ core, ensuring it remains intact after surface modification. |

| Transmission Electron Microscopy (TEM) | Provides information on the size, morphology, and core-shell structure of the modified nanoparticles. |

| Vibrating Sample Magnetometry (VSM) | Measures the magnetic properties, such as saturation magnetization, which may change slightly after coating. |

Role in the Engineering of Advanced Functional Materials, including Flame Retardant Systems

Phosphorus-nitrogen (P-N) compounds are a significant class of halogen-free flame retardants. Their effectiveness stems from a synergistic mechanism that can act in both the condensed (solid) and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen. In the gas phase, they can release radical-scavenging species (like PO•) that interrupt the chemical reactions of combustion.

Derivatives of this compound can be synthesized to act as effective flame retardants. The dichloride can be reacted with various nucleophiles, such as diamines or diols, to create oligomeric or polymeric additives or to be incorporated as reactive flame retardants into polymer backbones.

For example, reacting this compound with a diamine could yield a phosphorodiamidate. Such molecules, containing both phosphorus and nitrogen, are known to be highly efficient in flame retardancy. When incorporated into polymers like polycarbonates (PC), poly(butylene terephthalate) (PBT), or acrylonitrile-butadiene-styrene (ABS), these additives can significantly improve their fire resistance.

The performance of these flame retardant systems is evaluated using standard fire safety tests.

| Test Method | Parameter Measured | Indication of Performance |

|---|---|---|

| Limiting Oxygen Index (LOI) | The minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion. | A higher LOI value indicates better flame retardancy. |

| UL-94 Vertical Burn Test | Classifies the material's ability to self-extinguish after ignition. | A V-0 rating is the highest classification for plastics, indicating that burning stops within 10 seconds. scispace.com |

| Cone Calorimetry | Measures heat release rate (HRR), total heat released (THR), and smoke production. | Reductions in these parameters signify improved fire safety. |

Research into phosphoramidate-based flame retardants has shown that their mechanism of action can be tuned by altering their chemical structure. Some derivatives primarily act in the condensed phase by enhancing char formation, while others are more active in the gas phase. nih.gov The presence of aromatic groups, such as the nitrophenyl group, can contribute to the thermal stability of the flame retardant and enhance charring. This makes derivatives of this compound promising candidates for the development of new and efficient flame retardant systems for a wide range of polymeric materials. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Synthesis and Derivatization

The synthesis and derivatization of (4-Nitrophenyl)phosphoramidic dichloride and related compounds traditionally rely on stoichiometric reagents, which can limit efficiency and generate significant waste. The future in this area lies in the development of sophisticated catalytic systems.

Transition Metal Catalysis: Research into transition-metal-catalyzed C-H activation and amidation presents a significant opportunity. nih.gov Catalytic systems based on iridium, ruthenium, and copper have shown promise in forming P-N bonds for other phosphoramidates. mdpi.comresearchgate.net Future work could focus on designing catalysts, perhaps featuring specialized phosphine or phosphoramidite ligands, that are tolerant of the nitro group and can selectively catalyze the formation and subsequent substitution reactions of the P-Cl bonds in this compound. mdpi.com This would enable more direct and atom-economical routes to complex phosphoramidate (B1195095) derivatives.

Lewis Acid Catalysis: The role of Lewis acids in activating phosphorus compounds is another fertile ground for exploration. whiterose.ac.uk Lewis acids could potentially facilitate the reaction of phosphoryl chloride with 4-nitroaniline (B120555) or activate the P-Cl bonds of the final compound towards nucleophilic substitution. Investigating a range of Lewis acids, from simple metal halides to more complex organometallic species, could lead to milder reaction conditions and improved yields. whiterose.ac.uk

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Organocatalysts could offer a more sustainable and less toxic alternative for the synthesis and derivatization of this compound.

Exploration of Cascade and Multicomponent Reactions

The inherent reactivity of the two P-Cl bonds in this compound makes it an ideal candidate for use in cascade and multicomponent reactions (MCRs), allowing for the rapid construction of molecular complexity from simple precursors. nih.govrug.nlnih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency and diversity. nih.govrug.nlnih.govbeilstein-journals.org Future research could explore the use of this compound as a key component in novel MCRs. For instance, it could react sequentially with two different nucleophiles in a one-pot fashion to generate unsymmetrical phosphorodiamidates. The Ugi and Passerini reactions, which are powerful MCRs, could potentially be adapted to incorporate this phosphorus-containing building block. nih.gov

Cascade Reactions: Designing cascade reactions, where the initial product of a reaction undergoes further spontaneous transformations, is another promising avenue. researchgate.net For example, an initial reaction of this compound with a bifunctional nucleophile could be designed to trigger an intramolecular cyclization, leading to the formation of novel heterocyclic structures containing a phosphorus atom.

Advanced Spectroscopic and Mechanistic Studies for Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. The strong electron-withdrawing nature of the 4-nitrophenyl group is expected to significantly influence the reactivity and the nature of reaction intermediates.

Spectroscopic Analysis: Advanced spectroscopic techniques can provide invaluable insights into the transient species formed during reactions.

In-situ NMR Spectroscopy: Real-time monitoring of reactions using ³¹P and ¹H NMR spectroscopy can help identify and characterize reaction intermediates and determine reaction kinetics. researchgate.net

FT-IR and Raman Spectroscopy: These techniques can be used to follow the formation and consumption of functional groups during a reaction, providing further mechanistic details. researchgate.net

Mechanistic Investigations: Unraveling the precise mechanistic pathways is a key area for future research. Studies could focus on determining whether reactions proceed through associative or dissociative mechanisms at the phosphorus center. The influence of the 4-nitrophenyl group on the stability of potential pentacoordinate phosphorus intermediates warrants detailed investigation. Kinetic studies, including the determination of reaction orders and activation parameters, will be essential for building a comprehensive mechanistic picture. chemrxiv.org

Application in Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.netcuestionesdefisioterapia.comuni-saarland.de

Alternative Solvents: The search for environmentally benign solvents is a cornerstone of green chemistry. nih.gov Future research should explore the use of greener alternatives to traditional volatile organic compounds for the synthesis and reactions of this compound. Potential candidates include ionic liquids, deep eutectic solvents, and bio-based solvents. nih.gov Water, as a solvent, also presents an intriguing, albeit challenging, option due to the hydrolytic sensitivity of the P-Cl bonds.

Alternative Reagents: The conventional synthesis often involves hazardous reagents like phosphoryl chloride. Developing greener synthetic routes using alternative, less hazardous phosphorus sources and chlorinating agents is a critical goal. For example, exploring oxidative chlorination methods that avoid the use of harsh reagents could be a fruitful area of research. mdpi.com

Atom Economy: Designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. nih.gov The development of catalytic and multicomponent reactions, as discussed earlier, will be instrumental in achieving this goal.

Theoretical and Computational Predictions for New Reaction Pathways and Compound Design

Computational chemistry provides a powerful tool for predicting the reactivity of molecules and designing new reaction pathways, complementing experimental work. lu.se

Reaction Pathway Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surfaces of reactions involving this compound. lu.se This can help to elucidate reaction mechanisms, identify transition states, and predict the feasibility of new, unexplored reaction pathways. Such theoretical studies can guide experimental efforts by identifying the most promising avenues for investigation.

Compound Design: Computational approaches can be employed to design novel molecules based on the this compound scaffold. By calculating key molecular properties, such as electronic structure and reactivity indices, it is possible to predict which derivatives are likely to have desired characteristics for specific applications. For example, in drug discovery, computational docking studies could be used to design phosphoramidate derivatives that bind to specific biological targets.

Q & A

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Methodological Answer :

- Hydrolysis Sensitivity : Anhydrous conditions and molecular sieves improve yields by 15–20% in moisture-prone reactions .

- Byproduct Formation : Use scavengers (e.g., polymer-bound amines) to trap excess POCl₃.

- Scalability : Microfluidic reactors enhance heat dissipation and mixing efficiency for gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.